![molecular formula C40H28S3 B12547357 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene CAS No. 143542-32-9](/img/structure/B12547357.png)
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene is an organic compound that belongs to the class of thiophene derivatives. This compound is known for its unique structural properties, which include a central thiophene ring substituted with two 5-(2,2-diphenylethenyl) groups. These structural features contribute to its interesting electronic and photophysical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 2,2-diphenylethenyl bromide.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. A palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, is commonly employed.
Catalysts and Solvents: Palladium catalysts like Pd(PPh3)4 are used, and the reaction is often conducted in solvents like toluene or DMF (dimethylformamide).
Temperature and Time: The reaction is typically performed at elevated temperatures (80-120°C) and may take several hours to complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Electrophiles like bromine (Br2) in acetic acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated thiophene derivatives.
科学研究应用
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene involves its interaction with molecular targets through its electronic and photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in photophysical applications. Its conjugated system allows for efficient charge transfer, which is essential in electronic devices.
相似化合物的比较
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as an optical brightener and fluorescent brightener.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Used in similar applications as an optical brightener and in photophysical experiments.
Uniqueness
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene is unique due to its specific structural features that enhance its electronic and photophysical properties. The presence of diphenylethenyl groups provides additional conjugation, making it more effective in applications requiring efficient light absorption and emission.
属性
CAS 编号 |
143542-32-9 |
|---|---|
分子式 |
C40H28S3 |
分子量 |
604.8 g/mol |
IUPAC 名称 |
2,5-bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C40H28S3/c1-5-13-29(14-6-1)35(30-15-7-2-8-16-30)27-33-21-23-37(41-33)39-25-26-40(43-39)38-24-22-34(42-38)28-36(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-28H |
InChI 键 |
MCZFNTDJILWHSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Oct-7-en-1-yl)oxy]phenyl 4-(octyloxy)benzoate](/img/structure/B12547281.png)
![Glycine, N-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B12547289.png)
![1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine](/img/structure/B12547293.png)

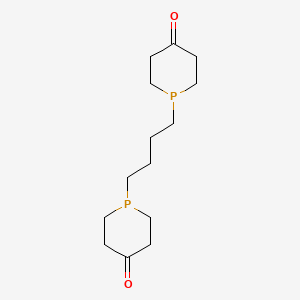
![2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B12547315.png)
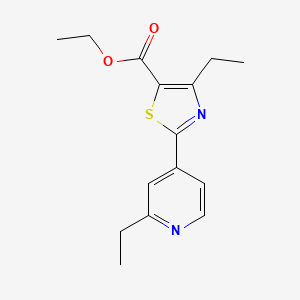
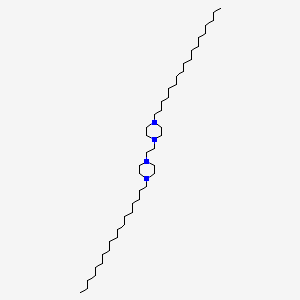

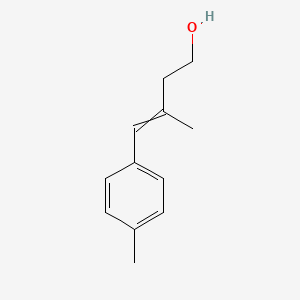
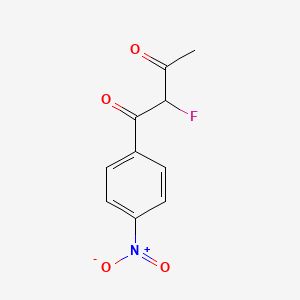
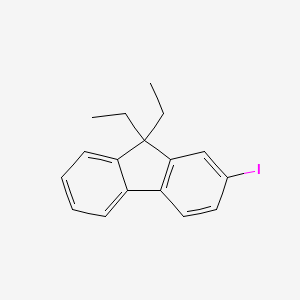
![Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]-](/img/structure/B12547380.png)
![1,2-Ethanediamine, N,N-diethyl-N'-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12547388.png)
